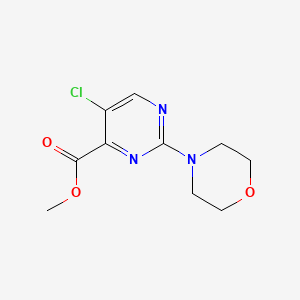
Methyl 5-chloro-2-morpholinopyrimidine-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate is a heterocyclic compound that features a pyrimidine ring substituted with a morpholine ring, a chlorine atom, and a methyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate typically involves the reaction of 5-chloro-2-morpholinopyrimidine-4-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Substituted pyrimidine derivatives.
Hydrolysis: 5-chloro-2-morpholinopyrimidine-4-carboxylic acid.
Oxidation and Reduction: Various oxidized or reduced forms of the compound, depending on the specific reagents used.
Applications De Recherche Scientifique
Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the interactions between pyrimidine derivatives and biological macromolecules.
Material Science: It may be utilized in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-morpholinopyrimidine-4-carboxylic acid: The hydrolyzed form of the ester.
2-morpholinopyrimidine-4-carboxylate derivatives: Compounds with different substituents on the pyrimidine ring.
Uniqueness
Methyl5-chloro-2-morpholinopyrimidine-4-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the morpholine ring and the ester group distinguishes it from other pyrimidine derivatives, making it a versatile intermediate for various synthetic applications.
Propriétés
Formule moléculaire |
C10H12ClN3O3 |
|---|---|
Poids moléculaire |
257.67 g/mol |
Nom IUPAC |
methyl 5-chloro-2-morpholin-4-ylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C10H12ClN3O3/c1-16-9(15)8-7(11)6-12-10(13-8)14-2-4-17-5-3-14/h6H,2-5H2,1H3 |
Clé InChI |
CURCBHCTRFNWAJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC(=NC=C1Cl)N2CCOCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


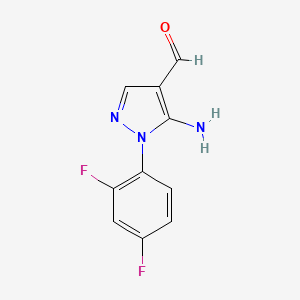


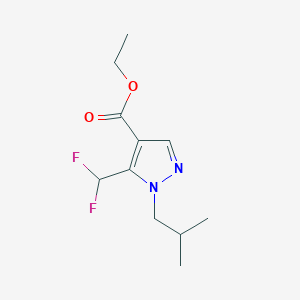
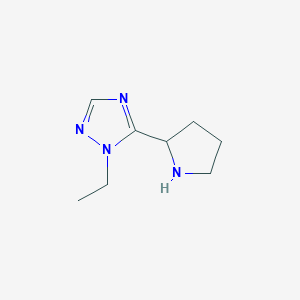
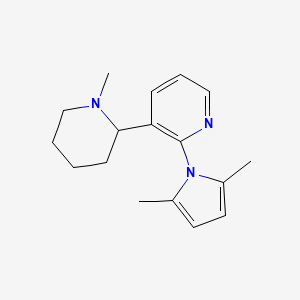
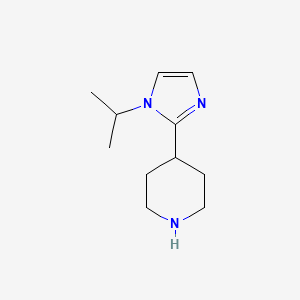

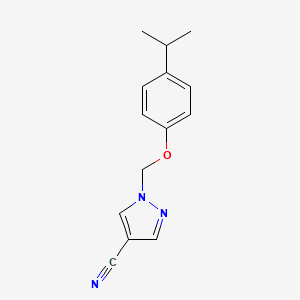
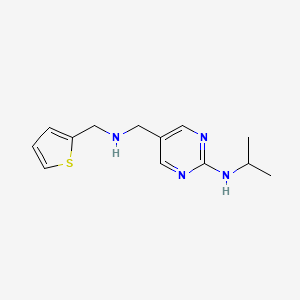


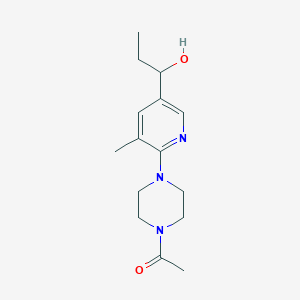
![Ethyl 7-methoxybenzo[d]thiazole-2-carboxylate](/img/structure/B11809329.png)
